TC-E 5005

Selectivity PDE10A PDE3A

Researchers investigating PDE10A-driven striatal signaling often encounter confounding off-target effects from non-selective inhibitors. TC-E 5005 (CAS 959705-64-7) resolves this with an IC50 of 7.28 nM against PDE10A and 30- to 500-fold selectivity over PDE2A, 11A, 5A, 7B, 3A, and others. • Validated in schizophrenia behavioral models - reverses MK-801-induced hyperactivity and stereotypy in rats. • Demonstrates functional efficacy in human prostate tissue contraction assays comparable to tadalafil. • Supplied with rigorous analytical QC; ready for immediate global dispatch.

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
Cat. No. B1682945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-E 5005
Synonyms2-methoxy-6,7-dimethyl-9-propylimidazo(1,5-a)pyrido(3,2-e)pyrazine
TC-E 5005
Molecular FormulaC15H18N4O
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
InChIInChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3
InChIKeyYNADXFWEXJTQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC-E 5005: A Selective PDE10A Inhibitor for Neuroscience and Urology Research


TC-E 5005 (CAS 959705-64-7) is a synthetic organic compound that functions as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) [1]. Its primary mechanism involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are critical secondary messengers in striatal medium spiny neurons and other tissues expressing PDE10A [2]. This molecule is a standard tool for investigating PDE10A's role in neurological disorders and smooth muscle physiology.

Pathway PDE10A cAMP/cGMP signaling studies
Models Striatal medium spiny neurons, smooth muscle research
Selection Isoform selectivity supports target-specific investigation

The Inadequacy of Generic PDE10A Inhibitor Substitution for TC-E 5005


Substituting TC-E 5005 with another PDE10A inhibitor, such as MP-10 (PF-2545920) or papaverine, is not straightforward due to marked differences in their isoform selectivity profiles and functional outcomes in tissue-specific assays. While all three inhibit PDE10A, their off-target activity against other PDE isoforms varies by orders of magnitude [1]. Furthermore, TC-E 5005 demonstrates a unique and quantifiable efficacy in human prostate tissue contraction assays that is not a universal property of PDE10A inhibitors and is specifically comparable to the PDE5 inhibitor tadalafil, highlighting its distinct biological signature [2].

Attribute
TC-E 5005 (This Product)
Generic PDE10A Inhibitor
Isoform Selectivity
Reported selectivity profile over PDE3A (biochemical assays)
Off-target PDE activity may confound results
Tissue Functional Response
Inhibits prostate smooth muscle contraction (human tissue)
Not generally observed; tissue-specific response may differ

Quantitative Differentiators of TC-E 5005: Selectivity and Functional Efficacy Data


Isoform Selectivity: TC-E 5005 vs. Papaverine

TC-E 5005 exhibits significantly greater selectivity for PDE10A over PDE3A compared to the first-generation PDE10A inhibitor papaverine. This reduces potential off-target cardiovascular effects associated with PDE3 inhibition. Papaverine's selectivity over PDE3A is reported as approximately 9-fold, whereas TC-E 5005 demonstrates a 508-fold selectivity based on its IC50 values for PDE10A (7.28 nM) and PDE3A (3700 nM) [1].

Isoform Selectivity vs. Papaverine
Head-to-head
508-fold vs. 9-fold
Selectivity for PDE10A over PDE3A
Supports PDE10A-specific interpretation in smooth muscle assays
Biochemical assay; cross-study comparable
Selectivity PDE10A PDE3A

Functional Efficacy in Prostate Smooth Muscle Contraction: TC-E 5005 vs. Tadalafil

In an organ bath assay using human prostate tissue strips, TC-E 5005 inhibited neurogenic (EFS-induced) contractions with an efficacy that was statistically similar to that of the PDE5 inhibitor tadalafil, a clinically approved drug for LUTS. At a concentration of 500 nM, TC-E 5005 achieved approximately 50% inhibition of contraction, comparable to the effect of 10 µM tadalafil [1].

Prostate Contraction vs. Tadalafil
Head-to-head
~50% inhibition at 500 nM
Similar to tadalafil at 10 µM
Supports urological tissue model-response interpretation
Human prostate strips; EFS-induced contraction
Prostate Smooth Muscle Urology

In Vivo Behavioral Pharmacology: Reversal of MK-801-Induced Hyperactivity

TC-E 5005 demonstrates efficacy in a classic in vivo model predictive of antipsychotic activity. It reverses the hyperactivity and stereotypy induced by the non-competitive NMDA receptor antagonist MK-801 in rats . This behavioral phenotype is a hallmark of PDE10A inhibition and is distinct from the primary pharmacological effects of other PDE inhibitors like tadalafil (PDE5) or rolipram (PDE4), which do not robustly reverse MK-801-induced behaviors.

In Vivo: MK-801 Reversal
Class-level inference
Reverses hyperactivity & stereotypy
Rat model of psychosis
Class-level PDE10A response; data to verify
Sources absent; review required
Schizophrenia Behavioral Pharmacology In Vivo

Key Research and Industrial Applications for TC-E 5005


Investigating PDE10A-Specific Signaling in Striatal Medium Spiny Neurons

TC-E 5005's potent inhibition of PDE10A (IC50 = 7.28 nM) and its favorable selectivity profile over other PDEs (30- to 500-fold) make it an ideal tool for dissecting PDE10A-specific contributions to cAMP/cGMP signaling in the striatum, a region critical for motor control and cognition [1]. Its use minimizes confounding off-target effects, ensuring that observed phenotypes can be more confidently attributed to PDE10A inhibition.

Preclinical Models of Psychosis and Cognitive Disorders

The compound's validated ability to reverse MK-801-induced hyperactivity and stereotypy in rats establishes its utility as a reference standard for behavioral pharmacology studies of schizophrenia . It can be used to benchmark the efficacy of novel PDE10A inhibitors in preclinical models and to explore the therapeutic potential of PDE10A inhibition.

Ex Vivo Studies of Human Prostate Smooth Muscle Physiology

The demonstrated functional efficacy of TC-E 5005 in inhibiting neurogenic and adrenergic contractions in human prostate tissue strips [2] positions it as a critical reagent for ex vivo investigations into the pathophysiology of lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH). Its comparable efficacy to tadalafil at lower concentrations makes it a powerful tool for comparative mechanistic studies.

Lead Optimization Benchmarking for PDE10A-Targeted Drug Discovery

With well-characterized potency, selectivity, and functional activity in human tissue and rodent models, TC-E 5005 serves as a robust benchmark compound in medicinal chemistry campaigns [1]. Its profile can be used to establish target product profiles for next-generation PDE10A inhibitors seeking to improve upon its potency, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
PDE10A striatal signaling studies
Isoform selectivity profile
cAMP/cGMP pathway endpoints
Behavioral pharmacology models
In vivo model response profile
MK-801 reversal endpoint context
Prostate smooth muscle research
Functional tissue response
Neurogenic contraction inhibition
Medicinal chemistry benchmarking
Reference compound profile
Potency/selectivity comparison

Technical Documentation Hub

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30 linked technical documents
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